

JNJ-47965567: A Technical Guide for Investigating Purinergic Signaling

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Compound of Interest		
Compound Name:	JNJ-47965567	
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Abstract

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, particularly neuroinflammation and chronic pain. This technical guide provides an in-depth overview of **JNJ-47965567** as a research tool for studying purinergic signaling. It includes a summary of its pharmacological properties, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to JNJ-47965567 and Purinergic Signaling

Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and nucleotides, such as adenosine and adenosine triphosphate (ATP). These molecules act as signaling molecules by binding to and activating purinergic receptors, which are present on the surface of most mammalian cells. Purinergic receptors are broadly classified into two families: P1 receptors, which are G protein-coupled receptors that respond to adenosine, and P2 receptors, which are activated by ATP and other nucleotides.

The P2 receptor family is further subdivided into two classes: P2Y receptors, which are G protein-coupled, and P2X receptors, which are ligand-gated ion channels. The P2X7 receptor is



a unique member of the P2X family, requiring high concentrations of extracellular ATP for activation. Its activation leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and the efflux of K+. This ion flux triggers a range of downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).

Given its role in inflammation and other cellular processes, the P2X7 receptor has emerged as a promising therapeutic target for a variety of disorders, including neurodegenerative diseases, chronic pain, and mood disorders. **JNJ-47965567** has been developed as a high-affinity antagonist of the P2X7 receptor, providing a valuable tool for researchers to investigate the role of this receptor in health and disease.

Mechanism of Action of JNJ-47965567

JNJ-47965567 acts as a selective and potent antagonist of the P2X7 receptor. It exhibits high affinity for both human and rat P2X7 receptors. Studies have shown that **JNJ-47965567** can effectively block ATP-induced currents and the release of IL-1 β in a concentration-dependent manner. While initially thought to be a competitive antagonist, further studies have suggested a non-competitive mechanism of inhibition.

The central permeability of **JNJ-47965567** makes it particularly useful for in vivo studies investigating the role of the P2X7 receptor in the central nervous system (CNS). It has been shown to engage the P2X7 channel in the brain and has demonstrated efficacy in animal models of neuropathic pain and mania.

Quantitative Data

The following tables summarize the reported binding affinities and potencies of **JNJ-47965567** for the P2X7 receptor in various species and experimental systems.

Table 1: Binding Affinity of JNJ-47965567 for P2X7 Receptors



Species	pKi (± SEM)	Cell Line	Reference
Human	7.9 (± 0.07)	1321N1 astrocytoma cells	[1][2]
Rat	8.7 (± 0.07)	1321N1 astrocytoma cells	[1]
Mouse	6.9	Not specified	

Table 2: Potency of JNJ-47965567 in Functional Assays

Assay	Species	pIC50 (± SEM)	Cell/Tissue Type	Reference
BzATP-induced Calcium Flux	Human	8.3 (± 0.08)	1321N1 astrocytoma cells	[1]
Macaque	8.6 (± 0.1)	1321N1 astrocytoma cells	[1]	
Dog	8.5 (± 0.2)	1321N1 astrocytoma cells	[1]	·
Rat	7.2 (± 0.08)	1321N1 astrocytoma cells	[1]	•
Mouse	7.5 (± 0.1)	1321N1 astrocytoma cells	[1]	·
BzATP-induced IL-1β Release	Human	6.7 (± 0.07)	Whole blood	[1][2]
Human	7.5 (± 0.07)	Monocytes	[1][2]	
Rat	7.1 (± 0.1)	Microglia	[1][2]	-
Calcium Flux	Rat	7.5 (± 0.4)	Astrocytes	[1]

Table 3: In Vivo Efficacy of JNJ-47965567



Model	Species	Dose	Effect	Reference
Amphetamine- induced hyperactivity	Rat	30 mg/kg	Attenuated hyperactivity	[1][2]
Neuropathic pain	Rat	30 mg/kg	Modest, but significant efficacy	[1][2]
BzATP-induced IL-1β release in brain	Rat	Not specified	Functional block	[1][2]
Brain P2X7 receptor occupancy	Rat	EC50 of 78 ± 19	Target engagement	[1][2]

Table 4: Selectivity of JNJ-47965567

Target	Species	Test Concentration	% Effect	Reference
Melatonin 1 receptor	Human	10 μΜ	65%	[1]
Serotonin transporter	Human	10 μΜ	82%	[1]
Panel of 50 other receptors, ion channels, and transporters	Not specified	1 μΜ	No significant effect	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **JNJ-47965567**.



Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of JNJ-47965567 for the P2X7 receptor.

Materials:

- Cell membranes from 1321N1 astrocytoma cells stably expressing the P2X7 receptor.
- [3H]-A-804598 (radioligand).
- JNJ-47965567.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation fluid.
- · Glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare a series of dilutions of JNJ-47965567 in assay buffer.
- In a microplate, combine the cell membranes, [3H]-A-804598 at a concentration near its Kd, and the various concentrations of JNJ-47965567.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.



- Non-specific binding is determined in the presence of a high concentration of a non-labeled P2X7 antagonist.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Flux Assay

Objective: To measure the inhibitory effect of **JNJ-47965567** on P2X7 receptor-mediated calcium influx.

Materials:

- 1321N1 astrocytoma cells stably expressing the P2X7 receptor.
- Fluo-4 AM or Fura-2 AM (calcium indicator dye).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
- BzATP (P2X7 receptor agonist).
- JNJ-47965567.
- Fluorescence plate reader or microscope.

Procedure:

- Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
- Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.
- Remove the culture medium from the cells and add the loading buffer.
- Incubate the plate in the dark at 37°C for 45-60 minutes.



- Wash the cells with HBSS to remove excess dye.
- Add HBSS containing various concentrations of JNJ-47965567 to the wells and incubate for a short period (e.g., 10-15 minutes).
- Measure the baseline fluorescence using a fluorescence plate reader.
- Add BzATP to the wells to stimulate the P2X7 receptor and immediately begin recording the fluorescence intensity over time.
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- The pIC50 value is determined by plotting the inhibition of the calcium response against the concentration of JNJ-47965567.

IL-1β Release Assay

Objective: To quantify the inhibitory effect of **JNJ-47965567** on P2X7 receptor-mediated IL-1 β release.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or rat primary microglia.
- · Lipopolysaccharide (LPS).
- BzATP.
- JNJ-47965567.
- RPMI-1640 medium.
- Human or rat IL-1β ELISA kit.

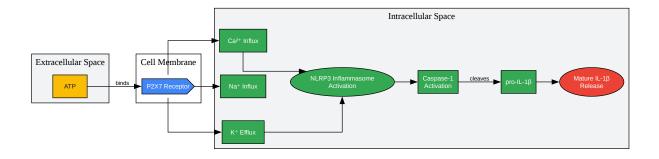
Procedure:

• Isolate PBMCs from human blood or primary microglia from rat brains.



- Plate the cells in a 24-well or 96-well plate.
- Prime the cells with LPS (e.g., 1 μ g/mL) for several hours (e.g., 4-6 hours) to induce the expression of pro-IL-1 β .
- Pre-incubate the cells with various concentrations of JNJ-47965567 for 30-60 minutes.
- Stimulate the cells with BzATP (e.g., 100 μM) for a defined period (e.g., 30-60 minutes) to activate the P2X7 receptor and induce the release of mature IL-1β.
- Collect the cell culture supernatant.
- Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- The pIC50 value is determined by plotting the inhibition of IL-1β release against the concentration of **JNJ-47965567**.

Visualizations P2X7 Receptor Signaling Pathway

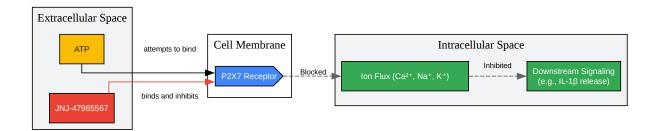


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Caption: P2X7 receptor signaling cascade upon ATP binding.

Mechanism of JNJ-47965567 Action

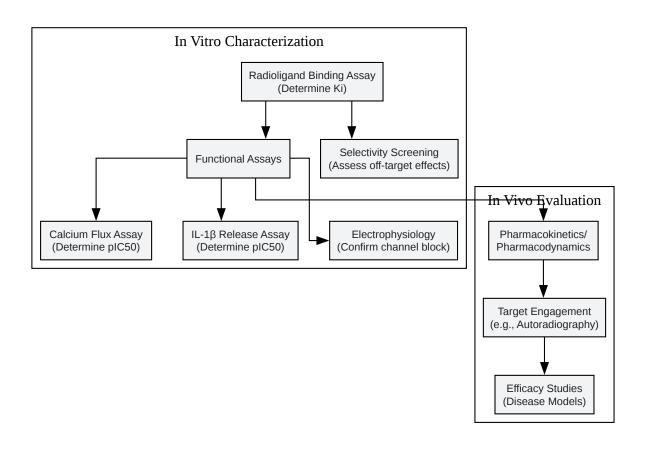


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Caption: JNJ-47965567 inhibits P2X7 receptor activation.

Experimental Workflow for JNJ-47965567 Characterization





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Caption: Workflow for characterizing **JNJ-47965567**.

Conclusion

JNJ-47965567 is a valuable pharmacological tool for the investigation of P2X7 receptor function in purinergic signaling. Its high potency, selectivity, and central permeability make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide are intended to assist researchers in designing and conducting experiments to further elucidate the role of the P2X7 receptor in various physiological and pathological contexts.



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